molecular formula C14H20N4O2 B12259521 N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12259521
M. Wt: 276.33 g/mol
InChI Key: IAUQJRRCWUMSHX-UHFFFAOYSA-N
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Description

N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropanecarboxamide group attached to a piperidinyl ring, which is further substituted with a 4-methyl-3-oxo-3,4-dihydropyrazin-2-yl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

N-[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H20N4O2/c1-17-8-6-15-12(14(17)20)18-7-2-3-11(9-18)16-13(19)10-4-5-10/h6,8,10-11H,2-5,7,9H2,1H3,(H,16,19)

InChI Key

IAUQJRRCWUMSHX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves a multi-step process. One common approach starts with the preparation of the piperidinyl intermediate, which is then reacted with the appropriate cyclopropanecarboxamide precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
  • 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid

Uniqueness

N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

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